molecular formula C9H6N2O2 B1347500 1,8-Naphthyridine-4-carboxylic acid CAS No. 99066-71-4

1,8-Naphthyridine-4-carboxylic acid

Cat. No.: B1347500
CAS No.: 99066-71-4
M. Wt: 174.16 g/mol
InChI Key: OHLKQPVOQXXCDW-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-4-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The 1,8-naphthyridine core is notable for its diverse biological activities and photochemical properties .

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. The binding of this compound to DNA gyrase inhibits its activity, thereby exerting antibacterial effects . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription, ultimately resulting in cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the A subunit of bacterial DNA gyrase, inhibiting its activity and preventing the supercoiling of DNA . This inhibition disrupts DNA replication and transcription, leading to the antibacterial effects observed. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At high doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For example, the compound is partially metabolized in the liver and rapidly excreted through the kidneys . The metabolic pathways of this compound may influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound may affect its biological activity and therapeutic potential, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects .

Chemical Reactions Analysis

1,8-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, are common for this compound.

Common reagents and conditions used in these reactions include catalytic amounts of lithium hydroxide in water, sodium azide, and microwave irradiation . Major products formed from these reactions include various amino and substituted derivatives of 1,8-naphthyridine .

Comparison with Similar Compounds

Properties

IUPAC Name

1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLKQPVOQXXCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355926
Record name 1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99066-71-4
Record name 1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural modifications made to 2-Morpholino-1,8-naphthyridine-4-carboxylic acid, and how do they potentially impact its antibacterial activity?

A1: The research [] focuses on synthesizing new heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. These modifications involved introducing oxadiazole, thiadiazole-thione, and triazole-thione rings to the core structure.

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